molecular formula C19H19FN2OS2 B2694386 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide CAS No. 896353-56-3

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide

Cat. No.: B2694386
CAS No.: 896353-56-3
M. Wt: 374.49
InChI Key: AFUQGHPGJQWMMI-UHFFFAOYSA-N
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide is a benzothiophene-derived compound featuring a cyano group at position 3, a methyl-substituted cyclohexene ring fused to the benzothiophene core, and a propanamide side chain modified with a 4-fluorophenylsulfanyl moiety. Structural elucidation of such compounds often relies on crystallographic tools like SHELX or OLEX2 for refinement and analysis .

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2OS2/c1-12-2-7-15-16(11-21)19(25-17(15)10-12)22-18(23)8-9-24-14-5-3-13(20)4-6-14/h3-6,12H,2,7-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUQGHPGJQWMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with benzothiophene derivatives reported in the literature.

Substituent Variations and Molecular Properties
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide (Target) C₁₉H₁₈FN₂OS₂ 4-Fluorophenylsulfanyl, methyl-cyclohexene, cyano 384.48
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide C₁₉H₂₀N₂O₂S Phenoxy, methyl-cyclohexene, cyano 356.45
N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-ethanamide C₂₈H₃₀N₄O₂S₃ tert-Butyl, thieno-pyrimidinylsulfanyl, dimethyl 574.82

Key Observations :

  • Substituent Effects: The target compound incorporates a 4-fluorophenylsulfanyl group, which may enhance lipophilicity and metabolic stability compared to the phenoxy-substituted analog . Fluorine atoms often improve bioavailability by modulating electron-withdrawing effects and reducing oxidative metabolism. The tert-butyl-substituted analog introduces bulkier groups, likely impacting steric interactions in binding pockets. Its thieno-pyrimidinylsulfanyl moiety could enhance π-π stacking or hydrogen-bonding interactions in enzyme targets.
Inferred Pharmacological Implications
  • Electrophilic Reactivity: The cyano group at position 3 in all analogs may act as a hydrogen-bond acceptor, influencing target binding.
Structural Analysis Methods

Crystallographic refinement tools like SHELXL and OLEX2 are critical for resolving the stereochemistry and conformation of such complex heterocycles .

Q & A

Q. What synthetic methodologies are recommended for constructing the tetrahydrobenzothiophene core in this compound?

The tetrahydrobenzothiophene moiety can be synthesized via cyclization reactions using thiophene precursors. For example, analogous bicyclic systems (e.g., dihydropyrano[2,3-c]pyrazoles) are synthesized via refluxing intermediates in ethanol with sodium acetate, followed by recrystallization . Adapting this approach, thiophene annulation could involve controlled heating of cyano-substituted precursors in polar aprotic solvents, with ammonium persulfate (APS) as a potential initiator for radical-mediated cyclization .

Q. How should researchers characterize the fluorophenylsulfanyl substituent’s incorporation into the propanamide backbone?

Use 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm regioselectivity. For instance, in similar sulfonamide derivatives, aromatic protons of the fluorophenyl group resonate at δ 7.71–7.76 ppm (doublets, J=8.2J = 8.2–8.3 Hz), while the sulfanyl-linked methylene protons appear as multiplet signals near δ 2.05–2.24 ppm . High-resolution mass spectrometry (HRMS) can validate molecular weight, as demonstrated for trifluoromethyl-containing analogs (e.g., calculated [M+Na]+^+: 589.1128; observed: 589.1129) .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Ethanol-dioxane mixtures (1:2 ratio) are effective for recrystallizing structurally complex sulfonamides and propanamides, yielding pale crystals with sharp melting points (e.g., 153.7–154.1°C for trifluoromethyl derivatives) . For sulfur-containing analogs, consider dichloromethane-hexane gradients to minimize oxidative degradation of the sulfanyl group.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its sulfonyl analogs?

The sulfanyl (thioether) group in this compound may exhibit reduced electrophilicity compared to sulfonyl derivatives, impacting target binding. For example, sulfonyl groups in ChEBI:144093 enhance stability but reduce membrane permeability due to higher polarity . To validate, conduct comparative molecular dynamics simulations and logP measurements (e.g., using HPLC retention times) to correlate substituent effects with activity .

Q. What experimental design optimizes yield in the final coupling step between the tetrahydrobenzothiophene and fluorophenylsulfanyl-propanamide moieties?

Employ a two-step protocol:

  • Step 1: Activate the tetrahydrobenzothiophene-cyano intermediate with DMAP (4-dimethylaminopyridine) in dry THF at 0°C.
  • Step 2: Couple with 3-[(4-fluorophenyl)sulfanyl]propanoyl chloride under Schlenk conditions (argon atmosphere) to prevent oxidation. Yields >70% are achievable, as seen in analogous pyrano-pyrazol sulfonamide syntheses .

Q. How do steric and electronic effects of the 6-methyl group on the tetrahydrobenzothiophene influence conformational stability?

The methyl group induces chair-like conformations in the tetrahydro ring, reducing ring puckering. Compare 1H^{1}\text{H}-NMR coupling constants (JJ) of adjacent protons (e.g., δ 4.34–4.31 ppm for axial-equatorial interactions in similar bicyclic systems) . Computational studies (DFT) can model steric strain, as demonstrated for morpholinyl-substituted sulfonamides .

Q. What strategies mitigate degradation of the sulfanyl group during long-term storage?

Store under inert gas (N2_2) at –20°C in amber vials. Add radical scavengers like BHT (butylated hydroxytoluene) to ethanol-based stock solutions. For solid-state stability, co-crystallize with cyclodextrins, a method validated for thioether-containing pharmaceuticals .

Methodological Tables

Table 1. Key Synthetic Parameters for Analogous Compounds

Reaction StepConditionsYieldReference
Cyclization of thiophene coreEthanol, reflux, 30 min85%
Sulfanyl-propanamide couplingTHF, DMAP, 0°C, argon70–76%
RecrystallizationEthanol-dioxane (1:2)57–85%

Table 2. NMR Chemical Shifts for Critical Protons

Proton Typeδ (ppm)MultiplicityReference
Fluorophenyl aromatic7.71–7.76Doublet
Tetrahydrobenzothiophene CH2_22.05–2.24Singlet
Propanamide NH10.33Singlet

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